molecular formula C12H13ClFNO3 B12972506 tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate

tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate

Cat. No.: B12972506
M. Wt: 273.69 g/mol
InChI Key: IZDDSVKOGHVUCZ-UHFFFAOYSA-N
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Description

tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chloro group, a fluoro group, and a formyl group attached to a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate typically involves the reaction of 4-chloro-2-fluoro-5-formylphenylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, followed by heating to 60°C for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes involved in metabolic pathways.

Medicine: The compound has potential applications in drug development, particularly in designing inhibitors for specific enzymes or receptors. Its unique structure allows for the exploration of new therapeutic targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The presence of the chloro and fluoro groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl (4-chloro-2-fluorophenyl)carbamate
  • tert-Butyl (4-chloro-2-fluoro-5-methylphenyl)carbamate
  • tert-Butyl (4-chloro-2-fluoro-5-nitrophenyl)carbamate

Comparison:

Properties

Molecular Formula

C12H13ClFNO3

Molecular Weight

273.69 g/mol

IUPAC Name

tert-butyl N-(4-chloro-2-fluoro-5-formylphenyl)carbamate

InChI

InChI=1S/C12H13ClFNO3/c1-12(2,3)18-11(17)15-10-4-7(6-16)8(13)5-9(10)14/h4-6H,1-3H3,(H,15,17)

InChI Key

IZDDSVKOGHVUCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C=O)Cl)F

Origin of Product

United States

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